N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
Scientific Research Applications
Quantum Chemical Insight and Molecular Structure Analysis
A novel antiviral active molecule closely related to the chemical structure has been synthesized and characterized, demonstrating antiviral potency against SARS-CoV-2 protein through docking studies. The research highlights quantum chemical insights into the molecular structure, including equilibrium geometry and vibrational assignments using density functional methods. This study indicates potential applications in antiviral drug development and understanding molecule-protein interactions (Mary et al., 2020).
Synthesis and Evaluation of Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidine has shown potent anticancer activity against several human cancer cell lines, suggesting these compounds' relevance in developing new antitumor agents. The synthesis and evaluation of these derivatives reveal their potential applications in cancer research and therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Activity of Novel Derivatives
A study on thienopyrimidine linked rhodanine derivatives has demonstrated significant antimicrobial potency against various bacterial strains. These findings support the compound's potential use in addressing bacterial infections and the development of new antimicrobial agents (Kerru et al., 2019).
Spectroscopic and Docking Studies
Spectroscopic analysis and molecular docking studies of related compounds have provided insights into their interaction with viral proteins, offering a basis for their potential antiviral applications. These studies underscore the relevance of such chemical structures in the development of therapeutic agents against viruses (Mary et al., 2022).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-12(19)11(18)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTHNCABBZJACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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